Photochemical Stability: 3‑Bromobiphenyl Exhibits 7.6‑Fold Lower Radical Formation Propensity Than 4‑Bromobiphenyl
Under identical photolytic conditions (irradiation in acetonitrile), 3,4‑dibromobiphenyl undergoes selective dehalogenation, affording 4‑bromobiphenyl and 3‑bromobiphenyl in a 7.6 ± 0.1 : 1.0 ratio at ≤22 % conversion [1]. This 7.6‑fold excess of the para‑isomer directly reflects the higher thermodynamic stability of the 4‑bromobiphenyl‑derived radical compared to the meta‑derived radical. The meta‑bromine substituent stabilizes the biphenyl radical cation to a lesser extent, rendering 3‑bromobiphenyl less prone to unwanted photolytic side reactions in light‑exposed applications.
| Evidence Dimension | Photohydrodehalogenation product ratio (radical stability proxy) |
|---|---|
| Target Compound Data | 3‑Bromobiphenyl (3‑BpBr) formed at relative abundance of 1.0 |
| Comparator Or Baseline | 4‑Bromobiphenyl (4‑BpBr) formed at relative abundance of 7.6 ± 0.1 |
| Quantified Difference | 4‑BpBr is formed 7.6‑fold more rapidly than 3‑BpBr under identical photolytic conditions. |
| Conditions | Irradiation of 3,4‑dibromobiphenyl in acetonitrile; ≤22 % conversion |
Why This Matters
Procurement of 3‑bromobiphenyl for photo‑ or electro‑active materials ensures reduced radical‑mediated degradation, a key parameter for OLED and liquid‑crystal lifetime.
- [1] Freeman, P. K.; et al. (1990). The photochemistry of polyhaloarenes XIII. The photohydrodehalogenation of 3,4‑dibromobiphenyl. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from https://www.infona.pl/resource/bwmeta1.element.elsevier-872c05fa-6c82-33d5-acca-b8c77c1e6593 View Source
